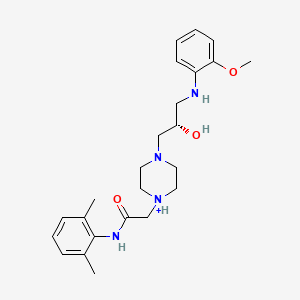
1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom attached to the pyridine ring and a diethoxypropanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol typically involves the bromination of pyridine followed by the introduction of the diethoxypropanol group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent step involves the reaction of the bromopyridine intermediate with diethoxypropanol under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: De-brominated products
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated pyridine derivatives.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and diethoxypropanol group can participate in various biochemical reactions, influencing the activity of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1-(6-Bromopyridin-3-yl)ethanol
- 1-(6-Bromopyridin-3-yl)ethanone
- 1-(6-Bromopyridin-3-yl)methanol
Comparison: 1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol is unique due to the presence of the diethoxypropanol group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications where other bromopyridine derivatives may not be as effective.
Propiedades
Fórmula molecular |
C12H18BrNO3 |
|---|---|
Peso molecular |
304.18 g/mol |
Nombre IUPAC |
1-(6-bromopyridin-3-yl)-3,3-diethoxypropan-1-ol |
InChI |
InChI=1S/C12H18BrNO3/c1-3-16-12(17-4-2)7-10(15)9-5-6-11(13)14-8-9/h5-6,8,10,12,15H,3-4,7H2,1-2H3 |
Clave InChI |
MCVBCWOYVQFUJO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(C1=CN=C(C=C1)Br)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


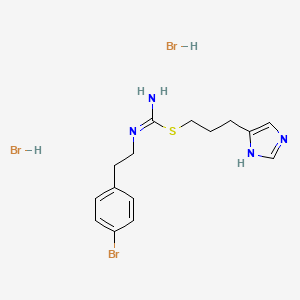
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
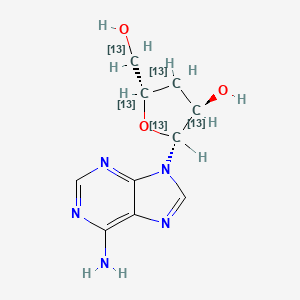
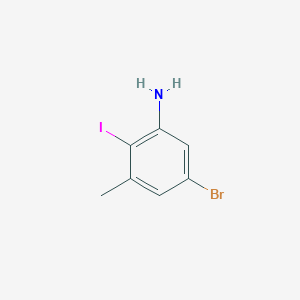

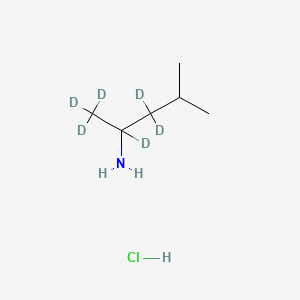
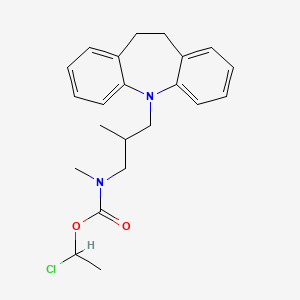
![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
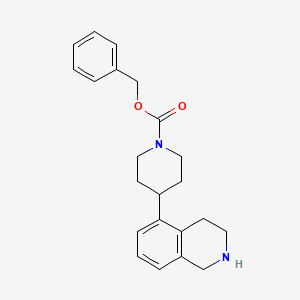

![(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)

